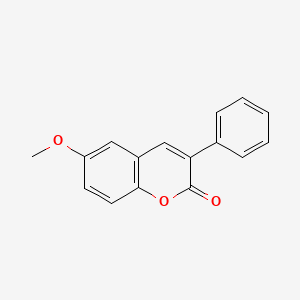

6-Methoxy-3-phenylcoumarin

Descripción

Historical Context of Coumarins in Chemical Biology

Coumarins are a class of benzopyrone compounds widely distributed in the plant kingdom, first isolated in 1820 from the tonka bean (Dipteryx odorata) by A. Vogel. wikipedia.orgiarc.frnih.govbritannica.comnih.gov The name "coumarin" itself is derived from "coumaroun," the local name for the tonka bean. nih.gov Historically, their pleasant, sweet odor, reminiscent of new-mown hay, led to their use in perfumes and as a flavoring agent. britannica.com The synthesis of coumarin (B35378) by William Henry Perkin in 1868 was a landmark achievement in organic chemistry. wikipedia.orgbritannica.com

Beyond their aromatic properties, the biological activities of coumarins have long been a subject of interest. Their structural and physicochemical properties, including low molecular weight and high bioavailability, make them an attractive scaffold in medicinal chemistry and chemical biology. mdpi.comnih.gov The discovery of the anticoagulant properties of dicoumarol, a coumarin derivative, paved the way for the development of warfarin, a widely used pharmaceutical. nih.gov This historical foundation has spurred extensive research into the diverse biological activities of coumarins, including antimicrobial, anti-inflammatory, antioxidant, and anticancer effects. nih.govtandfonline.comresearchgate.net

Significance of the 3-Phenylcoumarin (B1362560) Scaffold in Drug Discovery and Chemical Synthesis

The 3-phenylcoumarin scaffold represents a particularly promising subclass of coumarins, characterized by the presence of a phenyl group at the 3-position of the coumarin core. mdpi.comnih.gov This structural feature has drawn significant attention from medicinal chemists due to the wide range of pharmacological activities exhibited by these compounds. tandfonline.commdpi.comencyclopedia.pub 3-Phenylcoumarins are considered privileged scaffolds in medicinal chemistry, meaning they are molecular frameworks that are able to provide useful ligands for more than one type of receptor or enzyme target. mdpi.comnih.govencyclopedia.pub

The versatility of the 3-phenylcoumarin scaffold allows for a multitude of chemical modifications, enabling the synthesis of a vast number of derivatives with diverse properties. nih.gov Research has demonstrated their potential in various therapeutic areas, including as inhibitors of enzymes like monoamine oxidase (MAO), acetylcholinesterase, and xanthine (B1682287) oxidase, making them relevant for neurodegenerative diseases and gout. mdpi.comencyclopedia.pubunica.it Furthermore, their potential as anticancer agents has been a significant area of investigation, with studies showing their ability to inhibit cancer cell growth. tandfonline.com The synthesis of 3-phenylcoumarins can be achieved through several methods, with the Perkin reaction being a common approach. mdpi.comnih.gov

Current Research Landscape of Methoxy-Substituted Coumarins

The introduction of a methoxy (B1213986) group (-OCH3) onto the coumarin scaffold can significantly influence the biological activity of the resulting compound. nih.govmdpi.com Methoxy-substituted coumarins are a major focus of current research due to their diverse and potent pharmacological effects. The position and number of methoxy groups on the coumarin ring system can lead to a wide range of biological activities, including anti-inflammatory, antimicrobial, antiviral, and anticancer properties. nih.govnih.govmdpi.com

For instance, methoxyfuranocoumarins like bergapten (B1666803) and xanthotoxin have been investigated for their antiproliferative and proapoptotic properties. mdpi.com The presence of a methoxy group can enhance the interaction of the coumarin with biological targets. mdpi.com Research has shown that the position of the methoxy group is crucial for activity. For example, in some studies, a methoxy group at the 6-position has been shown to be favorable for certain biological activities. mdpi.commdpi.com The synthesis of methoxy-substituted coumarins often involves the use of starting materials already containing the methoxy group, such as methoxyphenols or methoxysalicylaldehydes. biosynth.comnih.govthieme-connect.comtandfonline.comchemicalbook.com

Scope and Focus of Academic Research on 6-Methoxy-3-phenylcoumarin

Academic research on this compound specifically has focused on its synthesis and evaluation for various biological activities, particularly as an enzyme inhibitor. Studies have explored its potential as an inhibitor of monoamine oxidase B (MAO-B), an enzyme implicated in neurodegenerative disorders like Parkinson's disease. frontiersin.orgnih.gov Research has shown that derivatives of this compound can exhibit potent and selective MAO-B inhibitory activity. mdpi.commdpi.comresearchgate.net

For example, 6-methoxy-3-(4-(trifluoromethyl)phenyl)-2H-chromen-2-one was identified as a potent MAO-B inhibitor with an IC50 value of 56 nM. frontiersin.orgresearchgate.net The synthesis of this and related compounds often utilizes methods like the Perkin-Oglialoro condensation reaction. researchgate.net Furthermore, docking studies have been employed to understand the interaction of this compound derivatives with the active site of enzymes like CYP2A13, a human cytochrome P450 enzyme. utupub.fitandfonline.com These studies indicate that the 6-methoxy substituent can increase the affinity of the compound for the enzyme's active site. utupub.fitandfonline.com Additionally, some research has investigated the antiproliferative effects of related hydroxylated and methoxylated 3-phenylcoumarins. nih.gov

Interactive Data Tables

Table 1: Selected 3-Phenylcoumarin Derivatives and their Biological Activities

| Compound | Biological Activity | Reference |

| 3-(3′-Bromophenyl)-6-methylcoumarin | MAO-B inhibitor (IC50 = 134 pM) | mdpi.comresearchgate.net |

| 6-Bromo-8-methoxy-3-(3′-methoxyphenyl)coumarin | Nitric oxide production inhibitor (IC50 = 6.9 μM) | nih.govencyclopedia.pub |

| 6-Methoxy-3-(4′-(trifluoromethyl)phenyl)coumarin | MAO-B inhibitor (IC50 = 56 nM) | mdpi.comfrontiersin.orgresearchgate.net |

| 3-(3'-Bromophenyl)-5,7-dihydroxycoumarin | Xanthine oxidase inhibitor (IC50 = 91 nM) | unica.it |

| 6-methoxy-7-hydroxy-3-(4'-hydroxyphenyl)coumarin | Potent antiproliferative agent | nih.gov |

Structure

2D Structure

3D Structure

Propiedades

IUPAC Name |

6-methoxy-3-phenylchromen-2-one | |

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C16H12O3/c1-18-13-7-8-15-12(9-13)10-14(16(17)19-15)11-5-3-2-4-6-11/h2-10H,1H3 | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

JVLFNHAXXYPMEZ-UHFFFAOYSA-N | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

COC1=CC2=C(C=C1)OC(=O)C(=C2)C3=CC=CC=C3 | |

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C16H12O3 | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

252.26 g/mol | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Synthetic Methodologies for 6 Methoxy 3 Phenylcoumarin and Analogues

Traditional Synthetic Approaches

Traditional methods for the synthesis of 3-phenylcoumarins have long been established and are still widely used. These approaches typically involve the condensation of salicylaldehyde (B1680747) derivatives with phenylacetic acid or its derivatives, followed by cyclization.

Perkin Reaction and its Adaptations for 3-Phenylcoumarins

The Perkin reaction is a classical method for the synthesis of α,β-unsaturated aromatic acids, which can be adapted to produce coumarins. wikipedia.org In the context of 3-phenylcoumarins, this reaction involves the condensation of a salicylaldehyde derivative with a phenylacetic acid in the presence of a base and a dehydrating agent, such as acetic anhydride (B1165640). nih.gov For the specific synthesis of 6-methoxy-3-phenylcoumarin, 5-methoxysalicylaldehyde would be reacted with phenylacetic acid. The reaction is typically carried out at elevated temperatures with reagents like triethylamine (B128534) and acetic anhydride. nih.gov This method has been successfully employed for the synthesis of various 3-phenylcoumarin (B1362560) analogues, such as 6-methyl-3-phenylcoumarins, which are structurally similar to the target compound. nih.govresearchgate.net

| Reactant 1 | Reactant 2 | Reagents | Product | Yield |

|---|---|---|---|---|

| 5-Methylsalicylaldehyde | Phenylacetic Acid | Acetic Anhydride, Triethylamine | 6-Methyl-3-phenylcoumarin | Good researchgate.net |

| Salicylaldehyde | Phenylacetic Acid | Acetic Anhydride, Triethylamine | 3-Phenylcoumarin | 46-74% nih.gov |

DCC-Mediated Condensation Reactions

A significant adaptation of the classical condensation approach involves the use of N,N'-dicyclohexylcarbodiimide (DCC) as a dehydrating agent. nih.gov This method facilitates the direct condensation of appropriately substituted salicylaldehydes with phenylacetic acids to afford 3-arylcoumarins in good yields. nih.gov The role of DCC is to activate the carboxylic acid group of phenylacetic acid, promoting its reaction with the phenolic hydroxyl group of the salicylaldehyde, which is then followed by intramolecular cyclization to form the coumarin (B35378) ring. This approach avoids the harsher conditions sometimes associated with the use of acetic anhydride.

| Reactant 1 | Reactant 2 | Coupling/Dehydrating Agent | Reaction Type | Product |

|---|---|---|---|---|

| Substituted Salicylaldehyde | Phenylacetic Acid | DCC | Esterification-Cyclization | 3-Arylcoumarin |

Hydrolysis Methods for Methoxy-Substituted Coumarins to Hydroxy Analogues

The conversion of methoxy-substituted coumarins to their corresponding hydroxy analogues is a common transformation in the synthesis of coumarin derivatives, often performed to explore structure-activity relationships or to provide a handle for further functionalization. A traditional and effective method for this demethylation is the use of strong acids, such as hydriodic acid (HI). nih.govresearchgate.net For instance, a 6-methyl-3-phenylcoumarin bearing a methoxy (B1213986) group on the 3-phenyl ring has been successfully hydrolyzed to the corresponding hydroxy derivative using this method. nih.govresearchgate.net This reaction demonstrates a reliable protocol for the deprotection of methoxy groups in the 3-phenylcoumarin series.

| Starting Material | Reagent | Reaction Type | Product |

|---|---|---|---|

| 6-Methyl-3-(p-methoxyphenyl)coumarin | Hydriodic Acid (HI) | Demethylation/Hydrolysis | 6-Methyl-3-(p-hydroxyphenyl)coumarin |

Modern Synthetic Techniques

In recent years, modern synthetic methodologies have been applied to the synthesis of coumarins to improve efficiency, reduce reaction times, and enhance yields. These techniques include microwave-assisted synthesis and palladium-catalyzed cross-coupling reactions.

Microwave-Assisted Synthesis

Microwave-assisted organic synthesis has emerged as a powerful tool for accelerating a wide range of chemical transformations, including the synthesis of heterocyclic compounds like coumarins. ijsrst.com The use of microwave irradiation can dramatically reduce reaction times from hours to minutes and often leads to higher product yields compared to conventional heating methods. nih.govnih.gov For example, the Pechmann condensation, a common route to coumarins, has been shown to be significantly more efficient under microwave conditions. mdpi.com While a specific microwave-assisted synthesis of this compound is not detailed in the provided sources, the successful application of this technology to the synthesis of various coumarin derivatives strongly suggests its utility for this target molecule. nih.gov The use of catalysts such as Yb(OTf)3 under microwave irradiation has been shown to produce excellent yields of coumarins in a very short time. nih.gov

| Reaction | Method | Reaction Time | Yield | Reference |

|---|---|---|---|---|

| Pechmann Condensation (Phenol + Ethyl Acetoacetate) | Conventional Heating | >20 min | <18% conversion | mdpi.com |

| Pechmann Condensation (Phenol + Ethyl Acetoacetate) | Microwave Irradiation | 20 min | 43% | mdpi.com |

| Coumarin Synthesis (Substituted Phenol + Propiolic Acid) | Microwave Irradiation with Yb(OTf)3 | 2 min | 91-98% | nih.gov |

Palladium-Catalyzed Cross-Coupling Reactions in Coumarin Functionalization

Palladium-catalyzed cross-coupling reactions, such as the Suzuki-Miyaura and Heck reactions, are indispensable tools in modern organic synthesis for the formation of carbon-carbon bonds. researchgate.netmasterorganicchemistry.com These reactions have been widely applied to the functionalization of the coumarin scaffold. organic-chemistry.org For the synthesis of 3-phenylcoumarins, a Suzuki coupling reaction could be envisioned between a 3-halocoumarin (e.g., 3-bromo-6-methoxycoumarin) and phenylboronic acid. mdpi.com Alternatively, a Heck-type reaction could be employed to directly arylate the 3-position of a pre-existing 6-methoxycoumarin (B106445) with a phenyl halide. organic-chemistry.org These methods offer a high degree of flexibility and functional group tolerance, allowing for the introduction of a wide variety of substituents onto the coumarin core. The efficiency of these reactions is often dependent on the choice of palladium catalyst, ligands, and reaction conditions. mdpi.com

| Reaction Type | Coumarin Substrate | Coupling Partner | Catalyst System | Product |

|---|---|---|---|---|

| Suzuki-Miyaura Coupling | 6-Methoxy-3-halocoumarin | Phenylboronic Acid | Palladium Catalyst (e.g., Pd(PPh3)4) + Base | This compound |

| Heck Reaction | 6-Methoxycoumarin | Phenyl Halide (e.g., Iodobenzene) | Palladium Catalyst + Base | This compound |

Advanced Synthetic Design Strategies

Advanced synthetic design strategies for this compound and its analogues have increasingly moved towards computational and targeted approaches to efficiently explore chemical space and optimize desired properties. These methods allow for the rapid generation and evaluation of novel molecular structures before committing to resource-intensive laboratory synthesis.

Virtual Combinatorial Chemistry in 3-Phenylcoumarin Synthesis

Virtual combinatorial chemistry is a computational technique that facilitates the creation of vast, in silico libraries of molecules from a defined set of building blocks and chemical reactions. nih.govmdpi.com This approach is particularly advantageous in the context of 3-phenylcoumarin synthesis, where diverse substitutions on both the coumarin core and the 3-phenyl ring can lead to a multitude of derivatives with varied biological activities. nih.gov

The process begins by defining a core scaffold, such as the 3-phenylcoumarin framework, and a collection of variable substituents (R-groups). These components are then computationally combined using established synthetic reactions to generate a large virtual combinatorial library (VCL). researchgate.net For instance, a VCL of 3-phenylcoumarins could be constructed by computationally reacting a library of substituted salicylaldehydes with a library of phenylacetic acids or their derivatives.

Once the virtual library is generated, it can be subjected to high-throughput virtual screening methods. mdpi.comresearchgate.net These methods use computational models to predict the properties of the enumerated molecules, such as their binding affinity to a specific biological target, pharmacokinetic properties (ADME - absorption, distribution, metabolism, and excretion), or potential toxicity. nih.gov Techniques like Quantitative Structure-Activity Relationship (QSAR) models, pharmacophore modeling, and molecular docking are employed to filter the library and identify a smaller, more manageable set of candidate molecules with a high probability of possessing the desired characteristics. nih.govresearchgate.net This targeted selection process significantly accelerates the discovery of lead compounds by prioritizing the synthesis of molecules most likely to succeed, thereby saving considerable time and resources compared to traditional, non-directed synthesis and screening. mdpi.com

Rational Design of Substituted Coumarin Derivatives

Rational design is a strategic approach that utilizes the understanding of a biological target's structure and mechanism of action to design molecules that are predicted to interact with it in a specific and favorable way. This methodology is a cornerstone in the development of novel coumarin derivatives with enhanced potency and selectivity.

The design process often involves identifying a key biological target, such as an enzyme or receptor implicated in a disease state. For example, in the development of antitumor agents, a series of 4-substituted coumarin derivatives were designed to inhibit carbonic anhydrase IX (CA IX), an enzyme associated with cancer progression. mdpi.com The design strategy involved hybridizing the coumarin scaffold with other pharmacophoric moieties, such as 1,2,3-triazole and benzoyl-substituted arylamines, to create novel compounds with improved activity. mdpi.com Molecular docking studies are frequently used in this process to simulate the interaction between the designed coumarin derivative and its target protein, helping to refine the molecular structure for optimal binding. mdpi.com

Similarly, in the search for agents against Alzheimer's disease, 3,7-substituted coumarin derivatives have been rationally designed as multitarget-directed ligands. nih.gov This strategy aims to inhibit multiple enzymes involved in the disease's pathophysiology, such as monoamine oxidase (MAO) and cholinesterases. nih.gov By strategically placing substituents, like a propargylamine (B41283) group at the 3-position and a phenylethyloxy moiety at the 7-position, researchers have successfully developed derivatives with potent and selective MAO-B inhibition and significant neuroprotective effects. nih.gov

Another application of rational design is in creating anti-tuberculosis agents. rsc.org By recognizing the structural similarities between the coumarin scaffold and known antitubercular drugs like bedaquiline, researchers have designed and synthesized coumarin-azaheterocycle hybrids. rsc.org This molecular hybridization strategy aims to combine the pharmacophoric features of different active molecules to produce a new entity with enhanced efficacy against Mycobacterium tuberculosis. rsc.org

Analytical Techniques for Synthetic Reaction Monitoring and Product Characterization

The synthesis of this compound and its analogues requires robust analytical methods to monitor the progress of chemical reactions and to confirm the identity and purity of the final products. A combination of chromatographic and spectroscopic techniques is essential for these purposes.

Chromatographic Techniques for Reaction Progress and Purity (e.g., Thin Layer Chromatography, High-Performance Liquid Chromatography)

Chromatographic techniques are indispensable for the real-time monitoring of synthetic reactions and for assessing the purity of the isolated products.

Thin Layer Chromatography (TLC) is a rapid, simple, and cost-effective method used to follow the course of a reaction. researchgate.net By spotting small aliquots of the reaction mixture onto a TLC plate (typically coated with silica (B1680970) gel) at different time points and eluting with an appropriate solvent system, chemists can visualize the consumption of starting materials and the formation of the product. researchgate.net The separated spots are typically visualized under UV light. researchgate.net This allows for the determination of the optimal reaction time and helps in identifying the presence of any side products or unreacted starting materials.

High-Performance Liquid Chromatography (HPLC) is a more powerful and quantitative technique used for both reaction monitoring and final purity assessment. It offers higher resolution and sensitivity than TLC. In a typical HPLC analysis of a coumarin synthesis, a sample is injected into a column packed with a stationary phase (e.g., C18), and a mobile phase (a mixture of solvents like acetonitrile (B52724) and water) is pumped through. The components of the mixture separate based on their differential partitioning between the stationary and mobile phases, and they are detected as they exit the column, often by a UV-Vis detector. The retention time is characteristic of a specific compound, and the peak area is proportional to its concentration, allowing for quantitative analysis of the product's purity.

| Technique | Principle | Application in Synthesis | Key Information Provided |

|---|---|---|---|

| Thin Layer Chromatography (TLC) | Separation based on differential adsorption on a solid stationary phase. | - Monitoring reaction progress

| - Qualitative assessment of reactant consumption and product formation

|

| High-Performance Liquid Chromatography (HPLC) | Separation based on differential partitioning between a liquid mobile phase and a solid stationary phase under high pressure. | - Quantitative analysis of reaction kinetics

| - Quantitative purity (% purity)

|

Spectroscopic Methods for Structural Confirmation (e.g., Nuclear Magnetic Resonance, Mass Spectrometry)

Once a coumarin derivative has been synthesized and purified, spectroscopic methods are employed to unequivocally confirm its chemical structure.

Nuclear Magnetic Resonance (NMR) Spectroscopy is one of the most powerful tools for elucidating molecular structures.

1H NMR provides information about the number of different types of protons in a molecule, their chemical environment, and their proximity to other protons. For this compound, one would expect to see distinct signals for the methoxy group protons, the protons on the phenyl ring, and the protons on the coumarin nucleus. rsc.org

13C NMR provides information about the different types of carbon atoms in the molecule, helping to confirm the carbon skeleton of the coumarin framework and the presence of all expected carbon atoms. rsc.org

Mass Spectrometry (MS) is used to determine the molecular weight of the synthesized compound. The molecule is ionized, and the mass-to-charge ratio (m/z) of the resulting molecular ion is measured. rsc.org This provides a precise molecular weight, which can be compared to the calculated theoretical weight to confirm the elemental composition. The fragmentation pattern observed in the mass spectrum can also provide valuable structural information.

Infrared (IR) Spectroscopy is used to identify the functional groups present in a molecule. For a coumarin, the most characteristic absorption is the strong peak corresponding to the C=O (carbonyl) stretch of the lactone ring, typically appearing in the region of 1700-1750 cm-1. researchgate.net Other characteristic peaks would confirm the presence of C-O bonds and aromatic C=C bonds.

| Technique | Principle | Information Obtained for this compound |

|---|---|---|

| 1H NMR | Measures the resonance of hydrogen nuclei in a magnetic field. | - Presence and chemical shift of methoxy (-OCH3) protons

|

| 13C NMR | Measures the resonance of carbon-13 nuclei in a magnetic field. | - Confirmation of the total number of carbon atoms

|

| Mass Spectrometry (MS) | Measures the mass-to-charge ratio of ionized molecules. | - Molecular weight of the compound

|

| Infrared (IR) Spectroscopy | Measures the absorption of infrared radiation by molecular vibrations. | - Characteristic strong absorption for the lactone C=O group

|

Spectroscopic and Photophysical Investigations of 6 Methoxy 3 Phenylcoumarin

Nuclear Magnetic Resonance (NMR) Spectroscopy Studies

NMR spectroscopy is a powerful tool for determining the precise structure of a molecule by probing the magnetic properties of atomic nuclei. Analysis of both proton (¹H) and carbon-13 (¹³C) NMR spectra allows for the unambiguous assignment of each atom within the 6-methoxy-3-phenylcoumarin framework.

Proton NMR Spectral Analysis and Chemical Shift Assignments

The spectrum is expected to show a sharp singlet for the methoxy (B1213986) group protons (-OCH₃) at approximately 3.8 ppm. The proton at the C4 position appears as a distinct singlet further downfield, typically around 8.2-8.3 ppm. The protons on the benzopyran ring system (H5, H7, and H8) exhibit chemical shifts and coupling patterns consistent with their electronic environment. The protons of the unsubstituted phenyl ring at position 3 typically appear as a multiplet in the range of 7.3 to 7.7 ppm.

Table 1: Predicted ¹H NMR Chemical Shift Assignments for this compound Assignments for the coumarin (B35378) core are based on data from closely related 6-methoxy-3-(substituted-phenyl)coumarins. nih.gov

| Proton | Predicted Chemical Shift (δ, ppm) | Multiplicity |

| -OCH₃ | ~3.81 | Singlet |

| H5 | ~7.31 | Doublet |

| H7 | ~7.26 | Doublet of Doublets |

| H8 | ~7.41 | Doublet |

| H4 | ~8.18 | Singlet |

| H2', H6' | ~7.6-7.7 | Multiplet |

| H3', H4', H5' | ~7.4-7.5 | Multiplet |

Carbon-13 NMR Spectral Analysis and Structural Correlations

The ¹³C NMR spectrum provides information on each unique carbon atom in the molecule. For this compound, sixteen distinct signals are expected. The lactone carbonyl carbon (C2) is typically the most downfield signal, appearing around 160 ppm. The carbon of the methoxy group resonates at approximately 56 ppm. The remaining aromatic and olefinic carbons appear in the region between 110 and 157 ppm.

Structural correlations based on the spectra of analogous compounds allow for the assignment of each carbon atom. nih.gov The presence of the electron-donating methoxy group at C6 influences the chemical shifts of the surrounding carbons in the benzopyran ring.

Table 2: Predicted ¹³C NMR Chemical Shift Assignments for this compound Assignments for the coumarin core are based on data from closely related 6-methoxy-3-(substituted-phenyl)coumarins. nih.gov

| Carbon Atom | Predicted Chemical Shift (δ, ppm) |

| C2 | ~158.8 |

| C3 | ~120.9 |

| C4 | ~143.7 |

| C4a | ~119.5 |

| C5 | ~119.1 |

| C6 | ~155.8 |

| C7 | ~117.2 |

| C8 | ~110.9 |

| C8a | ~147.6 |

| C1' | ~135.0 |

| C2', C6' | ~128.5 |

| C3', C5' | ~128.9 |

| C4' | ~129.8 |

| -OCH₃ | ~55.7 |

Mass Spectrometry (MS) Characterization

Mass spectrometry is an analytical technique that measures the mass-to-charge ratio (m/z) of ions. It is used to determine the molecular weight and elemental composition of a compound and to deduce its structure by analyzing its fragmentation patterns.

High-Resolution Mass Spectrometry for Molecular Ion Determination

High-resolution mass spectrometry (HRMS) provides a highly accurate measurement of a molecule's mass, which can be used to determine its elemental formula. The molecular formula for this compound is C₁₆H₁₂O₃. The theoretical exact mass of its molecular ion [M]⁺ is calculated to be 252.078645 Da. Experimental HRMS analysis is expected to yield a value that closely matches this theoretical mass, confirming the elemental composition of the compound.

Fragmentation Pattern Analysis

Under electron ionization (EI) conditions, the this compound molecule undergoes characteristic fragmentation. The fragmentation of the coumarin nucleus is well-documented and typically begins with the loss of a carbon monoxide (CO) molecule from the pyrone ring. nih.gov

The molecular ion peak ([M]⁺) would be observed at an m/z of 252. A primary and prominent fragmentation pathway involves the loss of 28 Da (CO), resulting in a significant fragment ion at m/z 224. nih.gov Another common fragmentation for methoxy-substituted aromatic compounds is the loss of a methyl radical (•CH₃, 15 Da), leading to a fragment at m/z 237, followed by the loss of CO to give a fragment at m/z 209.

Table 3: Proposed Mass Spectrometry Fragmentation for this compound

| m/z | Proposed Lost Fragment | Proposed Fragment Ion Structure |

| 252 | - | [C₁₆H₁₂O₃]⁺ (Molecular Ion) |

| 237 | •CH₃ | [M - CH₃]⁺ |

| 224 | CO | [M - CO]⁺ |

| 209 | •CH₃, CO | [M - CH₃ - CO]⁺ |

Electronic Absorption Spectroscopy (UV-Vis)

UV-Vis spectroscopy measures the absorption of ultraviolet and visible light by a compound, providing information about its electronic transitions. The extended π-conjugated system of the 3-phenylcoumarin (B1362560) scaffold is responsible for its characteristic absorption profile. Coumarin derivatives are known for their strong absorption in the UV region. researchgate.net

For 3-phenylcoumarin derivatives, a broad and strong absorption band is typically observed with a maximum (λmax) around 340-350 nm. researchgate.net This absorption corresponds to a π → π* electronic transition within the conjugated system. The presence of the methoxy group at the 6-position, acting as an auxochrome, is expected to cause a bathochromic (red) shift, moving the absorption maximum to a slightly longer wavelength compared to the unsubstituted 3-phenylcoumarin.

Absorption Maxima and Molar Absorptivity in Various Solvents

The absorption profile of this compound is characterized by strong absorption bands in the UV-visible region, arising from π→π* electronic transitions within the conjugated system of the molecule. The exact position of the absorption maximum (λmax) and the molar absorptivity (ε), which is a measure of how strongly the compound absorbs light at that wavelength, are sensitive to the solvent environment.

Table 1: Representative Absorption Characteristics of a 6-Methoxycoumarin (B106445) Analogue in Various Solvents (Note: Data is illustrative for a related compound, 4-methyl-6-methoxy coumarin, to demonstrate typical solvatochromic effects.)

| Solvent | Absorption Maximum (λmax in nm) |

| Cyclohexane | 321 |

| Dioxane | 324 |

| Acetonitrile (B52724) | 325 |

| Ethanol | 326 |

| Methanol | 326 |

Data sourced from studies on analogous compounds to illustrate expected trends. researchgate.net

Influence of Substituents on Electronic Transitions

The electronic transitions of the coumarin scaffold are significantly influenced by the nature and position of its substituents. In this compound, two key groups dictate its spectroscopic properties: the methoxy (-OCH3) group at the C6 position and the phenyl (-C6H5) group at the C3 position.

The methoxy group at the C6 position acts as an electron-donating group (EDG) through a positive mesomeric effect (+M). This donation of electron density into the benzopyrone ring system increases the energy of the highest occupied molecular orbital (HOMO). Consequently, the energy gap between the HOMO and the lowest unoccupied molecular orbital (LUMO) is reduced, resulting in a bathochromic shift (a shift to longer wavelengths) of the absorption maximum compared to the unsubstituted 3-phenylcoumarin. researchgate.netpharm.or.jp Studies comparing 6-methoxy and 7-methoxy isomers show that substitution at the C6 position often results in absorption at a longer wavelength than substitution at the C7 position. researchgate.net This phenomenon is linked to an intramolecular charge-transfer (ICT) process from the electron-donating methoxy group to the electron-withdrawing lactone carbonyl group of the coumarin core. pharm.or.jp

The phenyl group at the C3 position extends the π-conjugated system of the molecule. This extension further delocalizes the π-electrons, which generally leads to a red shift in the absorption spectra compared to coumarins without a C3 substituent. The substitution of a coumarin with a benzene (B151609) ring in the 3-position is also known to enhance the emission yield. srce.hr

Fluorescence Spectroscopy and Photophysical Properties

Fluorescence Emission Spectra and Stoke Shift Characteristics

Upon absorption of light, this compound is promoted to an excited electronic state, from which it can relax by emitting a photon (fluorescence). The fluorescence emission spectrum is typically a mirror image of the absorption spectrum and occurs at a longer wavelength. The difference between the wavelength of the absorption maximum (λabs) and the emission maximum (λem) is known as the Stokes shift.

The Stokes shift is an important characteristic, as a larger shift is often desirable for fluorescence applications to minimize self-absorption and improve detection sensitivity. For coumarin derivatives, the Stokes shift is highly dependent on the solvent polarity. As the solvent polarity increases, the excited state, which is generally more polar than the ground state, is stabilized to a greater extent. This leads to a larger energy drop upon emission, resulting in a red-shifted emission and a larger Stokes shift.

Table 2: Representative Fluorescence Emission and Stokes Shift of a 6-Methoxycoumarin Analogue (Note: Data is illustrative for a related compound, 4-methyl-6-methoxy coumarin, to demonstrate typical solvatochromic effects.)

| Solvent | Emission Maximum (λem in nm) | Stokes Shift (cm-1) |

| Cyclohexane | 379 | 5062 |

| Dioxane | 387 | 5334 |

| Acetonitrile | 390 | 5576 |

| Ethanol | 392 | 5677 |

| Methanol | 392 | 5677 |

Data sourced from studies on analogous compounds to illustrate expected trends. researchgate.net

Quantum Yield Determinations

The fluorescence quantum yield (ΦF) is a measure of the efficiency of the fluorescence process, defined as the ratio of photons emitted to photons absorbed. This parameter is crucial for applications such as fluorescent probes and markers. The quantum yield of coumarins is highly sensitive to their structure and environment.

Specific quantum yield values for this compound were not found in the surveyed literature. However, general principles for related compounds suggest that the fluorescence of methoxycoumarins is strongly dependent on intramolecular charge-transfer (ICT) characteristics. pharm.or.jp The presence of an electron-donating group at C6 and an electron-withdrawing group (the lactone carbonyl, influenced by the C3-phenyl group) is a structural motif that often leads to enhanced fluorescence. pharm.or.jp Furthermore, coumarin derivatives generally exhibit more intense fluorescence and higher quantum yields in polymer matrices or less polar solvents compared to polar solvents where non-radiative decay pathways can be more prevalent. mdpi.com

Solvent Effects on Fluorescence Behavior

The fluorescence of this compound exhibits significant solvatochromism, meaning its emission color changes with the polarity of the solvent. This behavior is a direct consequence of the change in the dipole moment of the molecule upon excitation to the singlet excited state.

In non-polar solvents, the emission spectrum shows a peak at shorter wavelengths. As the polarity of the solvent increases, the emission peak shifts to longer wavelengths (a bathochromic shift). This red shift occurs because the excited state of most coumarin dyes is more polar than the ground state. Polar solvent molecules can reorient around the excited-state dipole, lowering its energy. This stabilization is more pronounced in more polar solvents, leading to a smaller energy gap for fluorescence emission and thus a shift to longer wavelengths. eurjchem.com This effect also results in an increase in the Stokes shift with increasing solvent polarity.

Influence of pH on Fluorescence Emission (Acidochromism)

Acidochromism refers to the change in fluorescence properties with a change in pH. This effect is most prominent in molecules that can be protonated or deprotonated to form species with different electronic structures.

Effects of Metal Ions on Fluorescence Properties

The fluorescence of coumarin derivatives can be significantly influenced by the presence of metal ions. This interaction can lead to either quenching (decrease) or enhancement of the fluorescence intensity, a phenomenon that is highly dependent on the nature of the metal ion and the specific structure of the coumarin.

Research on various coumarin derivatives has shown that certain metal ions can modulate their fluorescence through mechanisms such as photoinduced electron transfer (PET), chelation-enhanced fluorescence (CHEF), or the formation of non-fluorescent complexes. For instance, studies on other 6-aryl-coumarin derivatives have demonstrated a selective fluorescence "turn-off" response in the presence of ferric ions (Fe³⁺). Conversely, the addition of aluminum ions (Al³⁺) to solutions of some 6-aryl-coumarins has been observed to cause a significant enhancement of their fluorescence.

While specific detailed studies on the interaction of this compound with a wide range of metal ions are not extensively documented in the reviewed literature, the general behavior of similar coumarin compounds suggests a potential for selective ion detection. The methoxy and phenyl substituents on the coumarin core of this compound can influence its coordination properties and the subsequent photophysical response upon binding to metal ions. The electron-donating methoxy group and the aromatic phenyl ring can affect the electron density distribution in the molecule, which in turn governs its interaction with different metal cations.

The potential effects of selected metal ions on the fluorescence of a generic 6-aryl coumarin scaffold are summarized in the table below, based on findings for structurally related compounds.

| Metal Ion | Observed Effect on Fluorescence | Potential Mechanism |

|---|---|---|

| Fe³⁺ | Quenching (Turn-off) | Formation of a non-fluorescent complex, Photoinduced Electron Transfer (PET) |

| Al³⁺ | Enhancement (Turn-on) | Chelation-Enhanced Fluorescence (CHEF), Inhibition of PET |

Further experimental investigation is necessary to fully characterize the specific response of this compound to a broader spectrum of metal ions and to quantify parameters such as binding constants and limits of detection.

Photostability and Photochemical Reactivity

The photostability of a fluorescent molecule, its resistance to chemical change upon absorption of light, is a critical parameter for its practical applications. The photochemical reactivity of coumarins can involve various transformations, including dimerization, cycloaddition, and degradation.

The photostability of coumarin derivatives is influenced by the nature and position of their substituents. For instance, the presence of electron-donating groups, such as the methoxy group at the 6-position in this compound, can affect the electron distribution in the excited state and influence the pathways of photochemical reactions. The 3-phenyl substituent can also play a role in the molecule's stability and reactivity.

Induced Absorption Spectra and Triplet-Triplet Transitions

Upon excitation with light, this compound can transition from its ground electronic state to an excited singlet state. From this excited singlet state, it can either relax back to the ground state via fluorescence or undergo a process called intersystem crossing (ISC) to a long-lived excited triplet state. This triplet state is a key intermediate in many photochemical reactions.

The properties of this triplet state can be studied using techniques such as transient absorption spectroscopy. This method involves exciting the molecule with a short laser pulse and then probing the changes in its absorption spectrum at various time delays after excitation. The resulting transient absorption spectrum reveals new absorption bands that are not present in the ground-state absorption spectrum. These new bands correspond to the absorption of light by the excited species, such as the triplet state.

The absorption of a photon by a molecule already in its lowest triplet state (T₁) promotes it to a higher triplet state (Tₙ). This process is known as triplet-triplet absorption. The characteristics of the triplet-triplet absorption spectrum, such as the position of the absorption maxima (λmax) and the triplet-triplet extinction coefficient (εT-T), are unique to the molecule.

While specific data for the triplet-triplet absorption of this compound is not extensively detailed in the available literature, studies on other coumarin derivatives have shown that their triplet-triplet absorption spectra typically appear in the visible region of the electromagnetic spectrum. The lifetime of the triplet state (τT) is another important parameter that can be determined from transient absorption measurements. It represents the average time the molecule spends in the triplet state before returning to the ground state, typically through non-radiative decay or phosphorescence (which is often weak for coumarins at room temperature).

The table below summarizes the typical parameters investigated in the study of triplet-triplet transitions for coumarin-like compounds.

| Parameter | Description | Typical Range for Coumarins |

|---|---|---|

| λmax (T-T) | Wavelength of maximum triplet-triplet absorption | 400 - 600 nm |

| τT | Triplet state lifetime | Microseconds (µs) to milliseconds (ms) |

| ΦT | Quantum yield of triplet state formation | Varies significantly with substitution |

The efficiency of intersystem crossing and the lifetime of the triplet state are crucial for understanding the potential of this compound in applications such as photosensitizers in photodynamic therapy or as triplet emitters in organic light-emitting diodes (OLEDs).

Computational and Theoretical Studies of 6 Methoxy 3 Phenylcoumarin and Analogues

Molecular Docking Simulations

Molecular docking is a computational technique that predicts the preferred orientation of one molecule (a ligand, such as 6-Methoxy-3-phenylcoumarin) when bound to a second molecule (a receptor, typically a protein). This method is instrumental in predicting the strength and type of interaction between a potential drug and its biological target. mdpi.com

Molecular docking simulations are employed to visualize and understand the specific interactions between this compound analogues and the active sites of biological macromolecules. These simulations can identify key intermolecular forces such as hydrogen bonds, van der Waals forces, and polar interactions that stabilize the ligand-receptor complex. researchgate.net

For instance, in studies involving 3-phenylcoumarin (B1362560) derivatives as inhibitors of monoamine oxidase B (MAO-B), a key enzyme in neurochemistry, docking simulations have been crucial. nih.gov The methoxy (B1213986) group on the coumarin (B35378) core is often predicted to be favorable for interaction within the enzyme's active site. nih.gov Simulations of related compounds, such as 3-(3′-bromophenyl)-6-methylcoumarin, within the MAO-B binding pocket reveal detailed interactions with specific amino acid residues. researchgate.net Similarly, various coumarin derivatives have been docked against growth factor receptors (like HER-2 and VEGFR-2) and key proteins in SARS-CoV-2 (like Mpro and spike protein) to predict their inhibitory potential. nih.govresearchgate.net These studies often highlight how hydroxyl or methoxy groups can form crucial hydrogen bonds with residues like Histidine 41 in the Mpro active site, which is critical for high binding attraction. nih.gov

The primary goal of these simulations is to predict the binding mode and affinity of a ligand within a receptor's active site, providing a rational basis for designing more potent and selective inhibitors. mdpi.com

A key output of molecular docking is the prediction of binding affinity, often expressed as a scoring function or binding energy (e.g., in kcal/mol), which estimates the strength of the ligand-receptor interaction. mdpi.com Lower binding energy values typically indicate a more stable and favorable interaction.

In the context of this compound and its analogues, docking studies provide quantitative predictions of their binding affinities to various targets. For example, in the study of coumarins against SARS-CoV-2 proteins, designed derivatives showed high binding affinity, which was attributed to specific hydrogen bond interactions. nih.gov Analysis of the active site involves identifying the specific amino acid residues that form the binding pocket and contribute to the interaction energy. For MAO-B, the active site is a well-defined cavity, and docking studies can reveal how the phenyl ring and the coumarin nucleus of the ligand orient themselves to maximize contact with hydrophobic and polar residues. nih.govnih.gov The contribution of individual residues to the total binding energy can be calculated, highlighting key "hotspots" for ligand interaction. nih.gov

| Ligand Class | Target Protein | Predicted Binding Affinity (Example Range) | Key Interacting Residues (Examples) |

| Coumarin Derivatives | Growth Factor Receptors (HER-2, VEGFR-2) | -7.0 to -9.5 kcal/mol | Not specified |

| Modified Coumarins | SARS-CoV-2 Mpro | High (not quantified) | His41 |

| 3-Phenylcoumarins | Monoamine Oxidase B (MAO-B) | High (not quantified) | Tyr326 |

Note: The binding affinity values are illustrative and depend on the specific software, scoring function, and derivative used in the simulation.

Quantum Chemical Calculations

Quantum chemical calculations, particularly those based on Density Functional Theory (DFT), provide deep insights into the intrinsic properties of a molecule, such as its three-dimensional structure, electron distribution, and spectroscopic characteristics.

Density Functional Theory (DFT) is a computational method used to investigate the electronic structure of molecules. nih.gov By calculating properties like the Highest Occupied Molecular Orbital (HOMO) and Lowest Unoccupied Molecular Orbital (LUMO), DFT can predict a molecule's reactivity, kinetic stability, and electronic transitions. researchgate.netnih.gov The energy difference between the HOMO and LUMO, known as the energy gap, is a critical parameter for determining molecular stability. researchgate.net

For coumarin derivatives, DFT calculations are used to optimize the molecular geometry and predict various spectroscopic properties. recentscientific.com Time-dependent DFT (TD-DFT) is particularly useful for simulating UV-Visible absorption spectra by calculating excitation energies and oscillator strengths. researchgate.netrecentscientific.com These theoretical spectra can then be compared with experimental data to validate the computational model. researchgate.net DFT can also be used to calculate other parameters such as dipole moment, ionization potential, and electron affinity, which are essential for understanding the molecule's behavior in different chemical environments. researchgate.net Studies on related methoxy-substituted coumarins, like Scopoletin (7-Hydroxy-6-methoxy coumarin), have demonstrated good agreement between DFT-calculated structural parameters, NMR chemical shifts, and experimental results. recentscientific.com

| Property | Description | Relevance to this compound |

| HOMO Energy | Energy of the highest occupied molecular orbital; relates to the ability to donate electrons. | Predicts sites susceptible to electrophilic attack. |

| LUMO Energy | Energy of the lowest unoccupied molecular orbital; relates to the ability to accept electrons. | Predicts sites susceptible to nucleophilic attack. |

| HOMO-LUMO Gap | The energy difference between HOMO and LUMO. | Indicates the chemical reactivity and stability of the molecule. |

| Dipole Moment | A measure of the overall polarity of the molecule. | Influences solubility and intermolecular interactions. |

| UV-Vis Spectra | Calculated electronic transitions. | Predicts how the molecule absorbs light, useful for characterization. |

A molecule's biological activity is intrinsically linked to its three-dimensional shape or conformation. Conformational analysis involves exploring the different spatial arrangements of a molecule's atoms that can be achieved by rotation around single bonds. nih.gov The goal is to identify the most stable, low-energy conformations.

For this compound, key rotatable bonds would include the one connecting the phenyl group to the coumarin core and the bond within the methoxy group. Computational methods like Potential Energy Surface (PES) scans can be performed where the energy of the molecule is calculated as a function of the torsion angle of a specific bond. nih.gov This process identifies the angles that correspond to energy minima (stable conformers) and energy maxima (transition states). nih.gov The resulting low-energy conformers are the most likely shapes the molecule will adopt. This information is critical for molecular docking studies, as using an incorrect or high-energy conformation can lead to inaccurate predictions of binding. semanticscholar.orgresearchgate.net Energy minimization procedures, often monitored by normal-mode analysis, are used to refine these structures and ensure they represent true local energy minima. semanticscholar.org

Quantitative Structure-Activity Relationship (QSAR) Modeling

Quantitative Structure-Activity Relationship (QSAR) is a computational modeling method that aims to find a mathematical relationship between the chemical structures of a series of compounds and their biological activity. wikipedia.orgjocpr.com By establishing this correlation, QSAR models can be used to predict the activity of new, unsynthesized molecules, thereby guiding the design of more potent compounds and reducing the need for extensive experimental testing. jocpr.comnih.govmdpi.com

The process involves several steps:

Data Set Selection: A series of analogue compounds with known biological activities (e.g., IC₅₀ values) is collected. For this compound, this would involve a set of related 3-phenylcoumarins with varying substituents.

Descriptor Calculation: For each molecule, a set of numerical values known as molecular descriptors is calculated. These can be 2D descriptors (e.g., molecular weight, number of hydrogen bond donors/acceptors) or 3D descriptors (e.g., molecular shape, steric fields). nih.govnih.gov

Model Development: Statistical methods, such as Multiple Linear Regression (MLR), are used to build a mathematical equation that links the descriptors (independent variables) to the biological activity (dependent variable). nih.gov

Validation: The predictive power of the QSAR model is rigorously tested using internal and external validation techniques to ensure it is robust and not a result of chance correlation. nih.gov

QSAR studies on coumarin derivatives have been used to develop models for predicting anticancer activity. nih.gov For example, a QSAR model for CDK inhibitory activity suggested that the activity of coumarins is strongly related to the dipole moment and the number of hydrogen bond donors. nih.gov Such models provide valuable insights into which structural features are most important for the desired biological effect, enabling a more rational approach to drug design. jocpr.com

3D-QSAR Methodologies (e.g., CoMFA, CoMSIA) for Activity Prediction

Three-dimensional quantitative structure-activity relationship (3D-QSAR) represents a sophisticated computational approach used in medicinal chemistry to correlate the biological activity of a series of compounds with their 3D physicochemical properties. researchgate.net Methodologies such as Comparative Molecular Field Analysis (CoMFA) and Comparative Molecular Similarity Indices Analysis (CoMSIA) are instrumental in predicting the activity of new molecules and guiding the design of more potent analogues. nih.govnih.gov

CoMFA calculates the steric and electrostatic interaction fields of a set of aligned molecules, correlating these fields with their biological activities using partial least squares (PLS) statistical analysis. researchgate.net The results are often visualized as 3D contour maps, which highlight regions where modifications to the molecular structure are likely to increase or decrease activity. nih.gov Green contours, for instance, might indicate areas where bulky groups enhance activity, while red contours could show regions where electronegative groups are favorable. nih.gov

CoMSIA is an extension of CoMFA that, in addition to steric and electrostatic fields, also evaluates hydrophobic, hydrogen-bond donor, and hydrogen-bond acceptor properties. nih.gov This provides a more comprehensive picture of the molecular features influencing biological activity. The CoMSIA method also generates intuitive contour maps to guide structural modifications. nih.gov

In the context of 3-phenylcoumarins, a CoMFA technique has been employed to construct a model to predict the inhibitory properties of various analogues. nih.gov Such 3D-QSAR models, once validated, serve as powerful predictive tools in the design of novel inhibitors, helping to prioritize which compounds to synthesize and test. nih.govnih.gov

Correlations between Structural Features and Biological Activity

The biological activity of 3-phenylcoumarin derivatives is intrinsically linked to their structural features. Structure-activity relationship (SAR) studies elucidate how different substituents on the coumarin scaffold and the 3-phenyl ring influence the compound's potency and selectivity, particularly as inhibitors of enzymes like monoamine oxidase B (MAO-B). researchgate.net

The 3-phenyl moiety is considered a critical feature for the inhibitory activity of this class of compounds. researchgate.net Modifications to both the coumarin core and this phenyl ring can significantly modulate the biological effect. Research has shown that the addition of specific functional groups to the 3-arylcoumarin ring system can promote the inhibition of MAO-B. researchgate.net

Key structural correlations include:

Substituents on the 3-Aryl Ring : The presence of methoxy, hydroxyl, acetoxy, and methyl groups on the 3-phenylcoumarin scaffold has been reported to enhance MAO-B inhibition. researchgate.net

Position of Substituents : The specific location of these functional groups is crucial in determining their effect on activity. Computational models and experimental data are used to map out the optimal substitution patterns.

The table below summarizes the general effects of certain structural features on the biological activity of the 3-phenylcoumarin scaffold.

| Structural Feature | Position | General Effect on Biological Activity (e.g., MAO-B Inhibition) |

| Phenyl Group | C3-position of Coumarin | Considered essential for inhibitory activity. researchgate.net |

| Methoxy Group | 3-Arylcoumarin Ring | Can promote inhibition. researchgate.net |

| Hydroxyl Group | 3-Arylcoumarin Ring | Can promote inhibition. researchgate.net |

| Acetoxy Group | 3-Arylcoumarin Ring | Can promote inhibition. researchgate.net |

| Methyl Group | 3-Arylcoumarin Ring | Can promote inhibition. researchgate.net |

Molecular Dynamics Simulations

Molecular dynamics (MD) simulations are a powerful computational method used to study the physical movement of atoms and molecules over time. easychair.orgmdpi.com In drug discovery, MD simulations provide detailed insights into the behavior of a ligand when it binds to its protein target, revealing information about the stability of the complex, conformational changes, and the key interactions that govern the binding process. nih.goveasychair.org

Analysis of Ligand-Protein Complex Stability

A crucial application of MD simulations is the assessment of the stability of a ligand within the binding pocket of a protein. nih.gov By simulating the ligand-protein complex over a period of nanoseconds, researchers can observe whether the ligand maintains its initial binding pose or if it shifts to a different, less stable conformation. easychair.orgnih.gov This analysis is vital for validating the results of molecular docking studies and predicting the durability of the ligand's inhibitory effect. nih.govnih.gov

Several parameters are analyzed to quantify the stability of the complex:

Root Mean Square Deviation (RMSD) : This metric measures the average deviation of the protein's backbone atoms or the ligand's atoms from their initial positions over the course of the simulation. A low and stable RMSD value suggests that the complex is not undergoing significant structural changes and remains stable. mdpi.com

MD simulations have been successfully used to evaluate the stability of various coumarin derivatives in complex with their target proteins. mdpi.comnih.gov For 3-phenylcoumarin derivatives specifically, these simulations have been used to determine the stability of their binding interactions with enzymes like cholinesterases and monoamine oxidases. nih.govresearchgate.net

| Parameter | Description | Indication of Stability |

| Root Mean Square Deviation (RMSD) | Measures the average change in the displacement of a selection of atoms over time from a reference structure. | A low, fluctuating value around a stable average indicates the complex has reached equilibrium and is stable. mdpi.com |

| Radius of Gyration (Rg) | Represents the root mean square distance of the object's parts from its center of mass, indicating its compactness. | A stable value suggests the protein's overall structure remains intact and compact upon ligand binding. nih.govresearchgate.net |

Conformational Changes and Dynamic Interactions

Ligand binding is not a static "lock-and-key" event but a dynamic process that can involve structural rearrangements in both the ligand and the protein target. nih.govresearchgate.net MD simulations excel at capturing these dynamic events, providing a fourth dimension (time) to the static picture offered by docking or crystallography. easychair.org

Simulations can reveal subtle but critical conformational changes that occur upon ligand binding. easychair.orgnih.gov For instance, studies on coumarin derivatives binding to human serum albumin showed that the protein's secondary structure can become partially unfolded upon complex formation, a change that was observed and quantified during MD simulations. nih.gov Flexible molecules, in particular, may adopt a different conformation when bound to a protein than they do in their unbound, crystalline state. nih.gov

Furthermore, MD simulations allow for a detailed analysis of the dynamic interactions between the ligand and protein residues. They can track the formation and breakage of hydrogen bonds, hydrophobic contacts, and other non-covalent interactions over time. mdpi.comresearchgate.net This helps identify the key residues and interactions that are most critical for stabilizing the ligand in the binding site. For example, in a study of MAO-B inhibitors structurally related to 3-phenylcoumarins, MD simulations highlighted a crucial hydrogen bond with the residue Gln-206, a characteristic interaction observed for most potent inhibitors of the enzyme. researchgate.net This information is invaluable for understanding the mechanism of action and for designing new analogues with improved binding affinity.

Biological Activity and Mechanistic Investigations of 6 Methoxy 3 Phenylcoumarin

Enzyme Inhibition Studies

The 3-phenylcoumarin (B1362560) scaffold, which features a phenyl group at the C3 position of the coumarin (B35378) core, has been identified as a promising framework for developing potent enzyme inhibitors. The introduction of a methoxy (B1213986) group at the 6-position of this scaffold can significantly influence its biological activity and selectivity.

Monoamine oxidases (MAO-A and MAO-B) are crucial enzymes responsible for the degradation of monoamine neurotransmitters. nih.gov Inhibitors of these enzymes, particularly MAO-B, are significant in therapeutic strategies for neurodegenerative conditions such as Parkinson's disease. nih.govnih.gov The 3-phenylcoumarin structure has been a key area of focus for designing potent and selective MAO-B inhibitors. nih.govnih.gov

Research has consistently demonstrated that 3-phenylcoumarin derivatives, including those with a methoxy group at the 6-position, exhibit potent inhibitory activity against the MAO-B isozyme. nih.govuef.fi For instance, a derivative, 6-methoxy-3-(4-(trifluoromethyl)phenyl)-2H-chromen-2-one, was found to have an IC₅₀ value of 56 nM against MAO-B. nih.gov The substitution pattern on both the coumarin core and the 3-phenyl ring plays a critical role in determining the inhibitory potency. Studies have shown that placing a methoxy group at the 6-position of the coumarin ring is favorable for activity at the MAO-B active site. nih.govnih.gov

Compounds with a methyl group at the 6-position and a methoxy group on the 3-phenyl ring have shown exceptionally high activity, with IC₅₀ values in the low nanomolar and even picomolar range. uef.finih.gov For example, 6-methyl-3-(3-methoxyphenyl)coumarin was identified as a highly active compound with an IC₅₀ of 0.80 nM against MAO-B. nih.gov While this is not the exact title compound, it highlights the potency of the combined methoxy-phenyl and substituted coumarin scaffold. The position of the methoxy group on the 3-phenyl ring also influences activity, with the meta position often yielding the most potent inhibitors. nih.gov

| Compound | MAO-B IC₅₀ (nM) | Reference |

|---|---|---|

| 6-methoxy-3-(4-(trifluoromethyl)phenyl)coumarin | 56 | nih.gov |

| 6-methyl-3-(3-methoxyphenyl)coumarin | 0.80 | nih.gov |

| 6-methyl-3-(4-methoxyphenyl)coumarin | 14.80 | nih.gov |

A key feature of 6-methoxy-3-phenylcoumarin and its analogues is their high selectivity for the MAO-B isoenzyme over MAO-A. uef.finih.gov This selectivity is a crucial attribute for therapeutic agents targeting Parkinson's disease, as inhibiting MAO-A can lead to undesirable side effects. For example, 6-methyl-3-(3-methoxyphenyl)coumarin, the most potent compound in its series against MAO-B, showed an IC₅₀ greater than 10,000 nM for MAO-A, indicating a very high selectivity index (SI > 12,500). nih.gov This high selectivity is a common characteristic among the 3-phenylcoumarin class of inhibitors. nih.govnih.gov The structural differences in the active sites of MAO-A and MAO-B are believed to be the basis for this selectivity. uef.fi

| Compound | MAO-A IC₅₀ (nM) | MAO-B IC₅₀ (nM) | Selectivity Index (SI = IC₅₀ MAO-A / IC₅₀ MAO-B) | Reference |

|---|---|---|---|---|

| 6-methyl-3-(3-methoxyphenyl)coumarin | >10000 | 0.80 | >12500 | nih.gov |

| 6-methyl-3-(4-methoxyphenyl)coumarin | >10000 | 14.80 | >675 | nih.gov |

Molecular docking and simulation studies have provided insights into how 3-phenylcoumarin derivatives bind to the active site of MAO-B. nih.govuef.fi The binding is predicated on the coumarin and phenyl rings occupying specific regions within the enzyme's active site. nih.govnih.gov The active site of MAO-B features a substrate cavity composed of two parts: an entrance cavity and a deeper active site cavity. The 3-phenylcoumarin scaffold orients itself so that the coumarin and phenyl rings fit into these spaces. nih.gov

The interaction is stabilized by several forces, including hydrophobic interactions and π-π stacking interactions between the aromatic rings of the inhibitor and aromatic residues in the enzyme's active site. uef.fi The methoxy group on the coumarin ring is predicted to be favorable for binding within a hydrophobic niche of the active site. nih.govnih.govnih.gov The selectivity for MAO-B over MAO-A can be explained by specific amino acid differences in their respective active sites. For instance, the presence of Cys172 in MAO-B, which is replaced by Asn181 in MAO-A, is thought to be a key determinant for the high activity and selectivity of 3-phenylcoumarin inhibitors. uef.fi

Cytochrome P450 enzymes are a superfamily of proteins crucial for the metabolism of a wide range of xenobiotics, including drugs. uef.finih.gov The 3-phenylcoumarin scaffold has been investigated as a substrate for various human CYP isoforms.

Studies on profluorescent coumarin derivatives have shown that the 3-phenylcoumarin structure is an excellent scaffold for developing substrates for several human CYP enzymes. nih.gov The metabolism often results in the formation of fluorescent 7-hydroxycoumarin derivatives. nih.gov

CYP1A2 : This isoform has been shown to selectively oxidize certain this compound derivatives. Specifically, 6-methoxy-3-(4-trifluoromethylphenyl)coumarin was identified as being selectively oxidized by CYP1A2 in human liver microsomes. nih.gov Another related compound, 3-(3-Methoxyphenyl)-6-methoxycoumarin, was efficiently 7-O-demethylated by all CYP1 forms, including CYP1A2. nih.gov

CYP2A6 : A set of four 3-phenylcoumarin compounds were found to be metabolized by CYP2A6, alongside CYP1 enzymes. nih.gov Docking analyses have suggested that 6-methoxy substitution on the coumarin ring can increase the affinity of the compound for the related CYP2A13 isoform. researchgate.net

CYP2C19 and CYP2D6 : Research has indicated that 7-Methoxy-3-(3-methoxyphenyl)coumarin is oxidized efficiently, though not selectively, by both CYP2C19 and CYP2D6. uef.finih.gov

The metabolism of these compounds is highly dependent on the specific substitution patterns on the 3-phenylcoumarin core, which dictates the affinity and orientation within the active sites of different CYP isoforms. nih.gov

| Derivative Compound | Metabolizing CYP Isoform(s) | Observation | Reference |

|---|---|---|---|

| 6-methoxy-3-(4-trifluoromethylphenyl)coumarin | CYP1A2 | Selective oxidation | nih.gov |

| 3-(3-Methoxyphenyl)-6-methoxycoumarin | CYP1A1, CYP1A2, CYP1B1 | Efficient 7-O-demethylation | nih.gov |

| 7-Methoxy-3-(3-methoxyphenyl)coumarin | CYP2C19, CYP2D6 | Efficient, non-selective oxidation | uef.finih.gov |

| Various 3-phenylcoumarins | CYP2A6, CYP1 enzymes | Metabolized by these isoforms | nih.gov |

Cytochrome P450 (CYP) Enzyme Modulation

Mechanism of Profluorescent Substrate Conversion

The conversion of profluorescent substrates is a critical mechanism for the detection and quantification of enzymatic activity. In the case of coumarin derivatives, this process is often mediated by cytochrome P450 (CYP) enzymes. These enzymes, central to the metabolism of a vast array of xenobiotics, catalyze the oxidation of non-fluorescent or weakly fluorescent coumarin precursors into highly fluorescent metabolites.

The fundamental mechanism involves the hydroxylation of the coumarin ring, a reaction that significantly enhances the molecule's quantum yield and shifts its emission spectrum to a more readily detectable range. For many coumarin derivatives, this enzymatic conversion is a key feature in their application as probes for monitoring enzyme activity in various biological systems.

Other Enzyme Targets

Recent research has expanded the scope of biological investigations into this compound and related compounds, revealing a broader spectrum of enzymatic interactions. These studies have unveiled the potential for this class of molecules to modulate the activity of several key enzymes implicated in a range of physiological and pathological processes. The following sections detail the inhibitory effects of this compound and its analogs on these diverse enzyme targets.

While specific inhibitory concentrations (IC50) for this compound against acetylcholinesterase (AChE) and butyrylcholinesterase (BuChE) are not extensively documented in the available literature, the broader class of coumarin derivatives has demonstrated significant potential as cholinesterase inhibitors. Cholinesterases, particularly AChE, are critical enzymes in the nervous system, responsible for the breakdown of the neurotransmitter acetylcholine. Inhibition of these enzymes is a key therapeutic strategy for conditions such as Alzheimer's disease.

Studies on various substituted coumarins have revealed that the coumarin scaffold can be effectively tailored to interact with the active sites of both AChE and BuChE. The nature and position of substituents on the coumarin ring play a crucial role in determining the potency and selectivity of inhibition. For instance, the introduction of different functional groups can enhance binding affinity to the enzyme's catalytic or peripheral anionic sites. Research into a variety of coumarin analogs has shown a wide range of inhibitory activities, with some derivatives exhibiting IC50 values in the micromolar to nanomolar range. This body of evidence suggests that this compound, as a member of this class, warrants further investigation to determine its specific inhibitory profile against cholinesterases.

The enzyme 17-β-hydroxysteroid dehydrogenase 1 (17β-HSD1) is a key player in the biosynthesis of potent estrogens, catalyzing the conversion of estrone to the more active estradiol. nih.govnih.gov Overexpression of this enzyme is associated with hormone-dependent diseases, making it an attractive therapeutic target. nih.govnih.gov The 3-phenylcoumarin scaffold has been identified as a promising non-steroidal framework for the development of 17β-HSD1 inhibitors. utupub.fi

Research has demonstrated that simple coumarins can significantly inhibit 17β-HSD1 with high selectivity over the related enzyme, 17β-HSD2. nih.gov The introduction of a phenyl group at various positions on the coumarin core can mimic steroidal structures and enhance inhibitory activity. nih.gov For example, a series of (6- and 7-phenyl) coumarin derivatives were synthesized and evaluated, with the most potent compound exhibiting an IC50 of 270 nM. nih.govacs.org Further studies on substituted coumarin derivatives have identified compounds with reversible and competitive inhibition of 17β-HSD1, with a Ki value as low as 53 nM. nih.gov These findings underscore the potential of the coumarin scaffold, including derivatives like this compound, in the design of selective 17β-HSD1 inhibitors. utupub.fi

| Compound Type | Inhibitory Activity | Selectivity |

|---|---|---|

| Simple Coumarins | Significant inhibition of 17β-HSD1 | High selectivity against 17β-HSD2 |

| (6- and 7-phenyl) Coumarin Derivatives | IC50 of 270 nM for the most potent derivative | Exceptional selectivity for 17β-HSD1 over 17β-HSD2 and estrogen receptors |

| Substituted Coumarin Derivatives | Reversible and competitive inhibition with a Ki of 53 nM | Potent and selective inhibition of 17β-HSD1 |

Studies on various coumarin derivatives have shown a range of activities, with some compounds demonstrating selective inhibition of COX-2. nih.gov For instance, certain thiazolylcoumarin derivatives have been synthesized and shown to possess potent anti-inflammatory effects and selective COX-2 inhibitory activity. nih.gov The structural features of the coumarin scaffold, including the position and nature of substituents, are critical in determining the potency and selectivity of COX inhibition. The 3-phenylcoumarin structure, in particular, has been a template for the design of various biologically active molecules. Given the established anti-inflammatory potential of the coumarin class, further investigation into the specific COX inhibitory effects of this compound is warranted to fully characterize its pharmacological profile.

Lipoxygenases (LOXs) are a family of enzymes that catalyze the dioxygenation of polyunsaturated fatty acids, playing a role in inflammatory processes. nih.gov Soybean lipoxygenase is often used as a model enzyme in the screening of potential anti-inflammatory agents. nih.gov While specific inhibitory data for this compound against soybean lipoxygenase is limited, studies on structurally related coumarin derivatives have demonstrated their potential as LOX inhibitors. nih.govnih.gov

One study investigated a series of coumarin derivatives and found that a compound with a 3-methoxycarbonyl and a 6-methoxy substitution exhibited a 20.5% inhibition of soybean lipoxygenase. nih.gov This suggests that the methoxy group at the 6-position, as present in this compound, is compatible with inhibitory activity against this enzyme. The broader class of coumarin derivatives has shown a wide range of lipoxygenase inhibition, from 7.1% to 96.6%, depending on the specific substitutions on the coumarin core. nih.govnih.gov These findings indicate that the 3-phenylcoumarin scaffold is a viable starting point for the development of lipoxygenase inhibitors.

| Compound Derivative | Soybean Lipoxygenase Inhibition (%) |

|---|---|

| 3-methoxycarbonyl; 6-methoxy coumarin | 20.5 |

| General Coumarin Derivatives | 7.1 - 96.6 |

Heat shock protein 90 (Hsp90) is a molecular chaperone that plays a crucial role in the folding, stability, and function of numerous client proteins, many of which are implicated in cancer cell proliferation and survival. nih.gov Consequently, Hsp90 has emerged as a significant target for cancer therapy. nih.gov While specific inhibitory data for this compound against Hsp90 is not yet available, the 3-arylcoumarin scaffold has been identified as a promising framework for the development of Hsp90 inhibitors. acs.orgacs.org

Researchers have designed and synthesized libraries of 3-arylcoumarin derivatives, incorporating structural features from known Hsp90 inhibitors like novobiocin, to target the C-terminal domain of the protein. nih.gov These studies have demonstrated that 3-arylcoumarins can exhibit anti-proliferative activity through the inhibition of Hsp90. acs.orgacs.org The rationale for designing such compounds often involves maintaining the coumarin ring system while introducing an aryl group at the 3-position to interact with the Hsp90 protein. acs.org The development of coumarin-based Hsp90 inhibitors, such as coumermycin A1 analogues, further supports the potential of this chemical class to target the Hsp90 protein folding machinery. sigmaaldrich.com These findings suggest that this compound, as a 3-arylcoumarin derivative, is a candidate for further investigation as a potential Hsp90 inhibitor.

Antioxidant Activity and Mechanisms

The antioxidant potential of coumarin derivatives is a well-documented area of research. The ability of these compounds to counteract oxidative stress is attributed to several mechanisms, including the scavenging of free radicals and the chelation of metal ions that catalyze oxidative reactions. The substitution pattern on the 3-phenylcoumarin skeleton plays a crucial role in defining the potency and mechanism of its antioxidant action.

The capacity of a compound to donate a hydrogen atom or an electron to a free radical is a key indicator of its radical scavenging ability. The 6-methoxy group on the coumarin ring is suggested to influence this activity. Research on various substituted 3-phenylcoumarins indicates that the presence and position of methoxy groups are significant determinants of their efficacy in scavenging radicals like 2,2-diphenyl-1-picrylhydrazyl (DPPH) and 2,2′-azino-bis(3-ethylbenzothiazoline-6-sulfonic acid) (ABTS).

Studies have shown that methoxy substitutions at positions 6, 7, or 8 on the coumarin ring can slightly enhance DPPH radical scavenging activity. nih.gov However, the same substitutions may lead to a decrease in ABTS radical scavenging. nih.gov This highlights the complexity of structure-activity relationships and the importance of the specific assay used. For instance, a study on hydroxylated 3-phenylcoumarins reported that the closely related 6-methoxy-7-hydroxy-3-(4'-hydroxyphenyl)coumarin was a poor antioxidant, suggesting that additional substitutions can significantly alter the activity. researchgate.net In contrast, another study on 4-hydroxycoumarins found that 4-hydroxy-6-methoxy-2H-chromen-2-one exhibited potent DPPH scavenging activity, even outperforming standard antioxidants like butylated hydroxytoluene (BHT) and ascorbic acid.

Table 1: DPPH Radical Scavenging Activity of Selected Coumarin Derivatives This table presents data on compounds structurally related to this compound to illustrate the influence of substitutions on antioxidant activity.

| Compound | DPPH Scavenging Activity (IC50 in mM) | Reference |

|---|---|---|

| 4-hydroxy-6-methoxy-2H-chromen-2-one | 0.05 | scholaris.ca |

| Butylated hydroxytoluene (BHT) (Standard) | 0.58 | scholaris.ca |

| Ascorbic acid (Standard) | 0.06 | scholaris.ca |